molecular formula C9H11F2NO B8161356 2,4-Difluoro-5-(propan-2-yloxy)aniline

2,4-Difluoro-5-(propan-2-yloxy)aniline

Cat. No.: B8161356
M. Wt: 187.19 g/mol
InChI Key: PXSLSGACNUWAQU-UHFFFAOYSA-N
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Description

Chemical Structure: 2,4-Difluoro-5-(propan-2-yloxy)aniline (CAS: 1935931-79-5) is an aniline derivative featuring two fluorine atoms at the 2- and 4-positions of the benzene ring and an isopropoxy (-OCH(CH₃)₂) group at the 5-position. Its molecular formula is C₁₀H₁₃F₂NO, with a molecular weight of 201.21 g/mol .

Properties

IUPAC Name

2,4-difluoro-5-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-5(2)13-9-4-8(12)6(10)3-7(9)11/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSLSGACNUWAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(propan-2-yloxy)aniline typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2,4-Difluoro-5-(propan-2-yloxy)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(propan-2-yloxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,4-Difluoro-5-(propan-2-yloxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: This compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(propan-2-yloxy)aniline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥95% (commercial grade, though discontinued as of 2022) .
  • Synthetic Relevance: Likely synthesized via nitro reduction (similar to methods in ) followed by alkoxylation. Instability of intermediates, as noted in diamine synthesis, may necessitate immediate use in subsequent reactions .

Structural and Electronic Differences

Table 1: Substituent and Molecular Weight Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2,4-Difluoro-5-(propan-2-yloxy)aniline 2-F, 4-F, 5-OCH(CH₃)₂ C₁₀H₁₃F₂NO 201.21 Discontinued; moderate lipophilicity
2-[3-(propan-2-yl)phenoxy]-5-(trifluoromethyl)aniline 5-CF₃, 3-OCH(CH₃)₂-phenoxy C₁₆H₁₆F₃NO 295.30 High molar mass; strong electron-withdrawing CF₃ group
2-Fluoro-5-(trifluoromethyl)aniline 2-F, 5-CF₃ C₇H₅F₄N 179.11 Simpler structure; enhanced acidity
5-[5-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline Benzodiazole core, 2-CH₃ C₁₈H₁₈FN₃ 295.35 Heterocyclic; potential pharmaceutical use

Key Observations :

  • Electronic Effects : The CF₃ group () is stronger electron-withdrawing than fluorine or alkoxy groups, altering reactivity in electrophilic substitutions.

Contrasts :

  • Intermediate Handling : The target compound’s synthesis may share instability issues with diamine intermediates (), unlike CF₃-substituted anilines, which are more stable .
  • Reagent Complexity : Introducing CF₃ groups () often requires specialized reagents (e.g., trifluoromethylating agents), whereas alkoxylation uses simpler alkyl halides.

Biological Activity

2,4-Difluoro-5-(propan-2-yloxy)aniline is a fluorinated aniline compound that has garnered attention for its potential biological activities. The presence of fluorine atoms and the propan-2-yloxy group significantly influence its chemical properties, making it a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

The chemical structure of 2,4-Difluoro-5-(propan-2-yloxy)aniline can be represented as follows:

C10H12F2NO\text{C}_10\text{H}_{12}\text{F}_2\text{N}\text{O}

This structure includes:

  • Two fluorine atoms at the 2 and 4 positions, enhancing lipophilicity and metabolic stability.
  • A propan-2-yloxy group that may influence its binding affinity to biological targets.

The mechanism of action for 2,4-Difluoro-5-(propan-2-yloxy)aniline involves its interaction with specific molecular targets, particularly enzymes and receptors. The fluorine substituents can enhance the compound's reactivity and stability, allowing it to effectively penetrate biological membranes. The propan-2-yloxy group may facilitate interactions through hydrogen bonding and hydrophobic interactions.

Antimicrobial Properties

Research indicates that 2,4-Difluoro-5-(propan-2-yloxy)aniline exhibits significant antimicrobial activity against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that 2,4-Difluoro-5-(propan-2-yloxy)aniline exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound was tested on various human cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The mechanism involves disruption of the mitochondrial membrane potential and activation of caspase pathways leading to programmed cell death.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive investigation into the antimicrobial effects of the compound was published in the Journal of Antibiotics. The study highlighted its effectiveness against multi-drug resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail .
  • Anticancer Mechanism Exploration : Research published in Cancer Letters explored the apoptotic mechanisms triggered by 2,4-Difluoro-5-(propan-2-yloxy)aniline in breast cancer cells. The study found that the compound activates p53 signaling pathways, leading to increased expression of pro-apoptotic factors .

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